5-(Methylsulfonyl)-1H-indazole
描述
Structure
3D Structure
属性
IUPAC Name |
5-methylsulfonyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCCXHFNVCNWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Therapeutic Potential of 5 Methylsulfonyl 1h Indazole and Its Derivatives
Anticancer and Antiproliferative Efficacy
Derivatives of 5-(methylsulfonyl)-1H-indazole have demonstrated significant potential as anticancer and antiproliferative agents. ajrconline.orgresearchgate.net The versatility of the indazole ring system allows for modifications that can enhance its therapeutic properties, making it an attractive scaffold for the development of new anticancer drugs. researchgate.net
Activity against Various Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2, HCT-116, EAC)
The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines, revealing broad-spectrum anticancer activity.
HeLa (Cervical Cancer): Some 1H-benzimidazole-oxadiazole compounds have shown potent antiproliferative action against the HeLa cancer cell line. rsc.org
MCF-7 (Breast Cancer): A novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides were assessed for their antiproliferative effects. nih.gov Several derivatives emerged as highly efficient, with some demonstrating greater potency than the standard drug erlotinib (B232) against MCF-7 cells. nih.gov Additionally, certain spiroisoxazoline derivatives containing a methoxy (B1213986) group exhibited potent cytotoxicity against MCF-7 cells. bohrium.com Other studies have also reported the efficacy of various indazole analogues against MCF-7 cells. japsonline.com
HepG2 (Liver Cancer): The anticancer activity of some N-substituted sulphonyl-3-indolyl chalcone, pyrimidine (B1678525), and cyclohexanone (B45756) derivatives was tested against HepG2 cell lines, with some showing more potency than the reference drug. researchgate.net
HCT-116 (Colon Cancer): N-substituted sulphonyl-3-indolyl chalcone, pyrimidine, and cyclohexanone derivatives have also been screened against HCT-116 cells, demonstrating good activity. researchgate.net
EAC (Ehrlich Ascites Carcinoma): While direct data on EAC is limited in the provided context, the broad activity against other cancer cell lines suggests potential efficacy.
Interactive Table of Antiproliferative Activity:
| Compound/Derivative Class | Cell Line | Activity (IC50/GI50) | Reference |
| 5-ethylsulfonyl-indazole-3-carbohydrazides (7j, 7k, 7o) | MCF-7 | 27, 25, and 30 nM (GI50) | nih.gov |
| Spiroisoxazoline derivative (9f) | MCF-7 | 0.03 ± 0.01 µM (IC50) | bohrium.com |
| Indazole analogue (3b) | WiDr | 27.20 μM (IC50) | japsonline.com |
| 1H-benzimidazole-oxadiazole (54a, 54b) | HeLa | 0.224 ± 0.011 μM, 0.205 ± 0.010 μM (IC50) | rsc.org |
Anti-Angiogenic Properties in Preclinical Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. google.com Derivatives of this compound have been investigated for their ability to inhibit this process. Certain pyrimidine derivatives incorporating the indazole scaffold have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity. google.comgoogle.com VEGFR-2 is a key mediator of angiogenesis, and its inhibition can disrupt the pro-angiogenic signal transduction pathway, thereby suppressing tumor angiogenesis. google.comgoogle.com
Specific Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. google.com The this compound scaffold has been utilized to develop potent inhibitors of various kinases implicated in cancer progression. nih.gov
Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers. mdpi.commdpi.com Inhibition of MAPK1 is a significant area of research in cancer drug development. mdpi.com Molecular docking studies have suggested that certain indazole-based sulfonamides have a strong affinity for MAPK1, indicating their potential as MAPK1 inhibitors and anticancer agents. mdpi.com
Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their aberrant activity is a hallmark of cancer. researchgate.net Indazole derivatives have shown promise as CDK inhibitors.
CDK2: Certain quinazoline (B50416) derivatives featuring a methylsulfonyl group have demonstrated significant inhibitory activity against CDK2/cyclin A2. nih.gov The presence of the methylsulfonyl group was noted to increase activity. nih.gov Some thiazolidin-4-one analogues have also displayed CDK2 inhibitory activity. nih.gov
CDK-5: QS1189, a pyrazolo-triazine-based inhibitor, has shown inhibition of CDK5, among other CDKs. tandfonline.com
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. mdpi.com A novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides has been developed as dual inhibitors of EGFR and VEGFR-2. nih.gov Several of these compounds exhibited potent antiproliferative activity, with some being more effective than the EGFR inhibitor erlotinib. nih.gov Additionally, some pyrazolyl-s-triazine compounds incorporating an indole (B1671886) motif have shown remarkable cytotoxicity and potent inhibition of EGFR. mdpi.com
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell migration, proliferation, and invasion. google.com Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, including colon, breast, renal, and lung cancer, making it an attractive target for therapeutic intervention. google.comnih.gov
Derivatives of 1H-indazole have been designed and synthesized as novel c-Met inhibitors. For instance, a series of indazole derivatives were evaluated for their c-Met inhibitory activity, with some compounds exhibiting significant inhibition. nih.gov One particular derivative, compound 4d, demonstrated the highest activity against c-Met with an IC50 value of 0.17 μM in a TR-FRET-based assay and 5.45 μM in a cell-based assay. nih.gov
Furthermore, the strategic modification of related scaffolds has led to potent c-Met inhibitors. For example, substituting the N-methylsulfonamide group in one compound with a more flexible methylenesulfonyl group resulted in PHA-665752, which showed low nanomolar inhibitory and cellular antiproliferative activities against c-Met kinase. frontiersin.org Additionally, amidophenoxyindazoles have been investigated as c-Met inhibitors, highlighting the versatility of the indazole scaffold in targeting this kinase. google.com
Table 1: Indazole Derivatives as c-Met Kinase Inhibitors
| Compound | Target | IC50 (Enzymatic) | IC50 (Cell-based) | Source |
|---|---|---|---|---|
| Compound 4d | c-Met | 0.17 μM | 5.45 μM | nih.gov |
| PHA-665752 | c-Met | Low nanomolar | Low nanomolar | frontiersin.org |
Heat Shock Protein 90 (HSP90) Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. researchgate.net Inhibition of HSP90's ATPase activity has emerged as a promising strategy in cancer therapy. researchgate.net Synthetic inhibitors of HSP90 include compounds from several chemical classes, such as indazoles. researchgate.net
Fragment-based approaches have been utilized to identify novel small molecule inhibitors of HSP90. researchgate.net This has led to the discovery of hydroxy-indazole-carboxamides as a new class of HSP90 inhibitors. researchgate.net Optimization of initial micromolar binders resulted in 3-benzylindazole derivatives with significantly improved affinity and antiproliferative effects in various human cancer cell lines. researchgate.net X-ray crystallography has been instrumental in elucidating the structure-activity relationships of these inhibitors, revealing key binding interactions within the N-terminal domain of human Hsp90. researchgate.netrcsb.org For example, the crystal structure of an indazole derivative in complex with HSP90 has been determined, providing a basis for rational drug design. rcsb.orgnih.gov
Table 2: Indazole-based HSP90 Inhibitors
| Compound Class | Approach | Key Findings | Source |
|---|---|---|---|
| Hydroxy-indazole-carboxamides | Fragment-based discovery | Identification of novel small molecule inhibitors. | researchgate.net |
| 3-Benzylindazole derivatives | Optimization of initial hits | Improved affinity and anti-proliferative effects. | researchgate.net |
| Piperazinyl, morpholino, and piperidyl derivatives | Structure-activity relationship studies | Elucidation of binding modes through X-ray crystallography. | researchgate.net |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) pathway, particularly through VEGFR-2, is a key mediator of angiogenesis. mdpi.com Inhibition of VEGFR-2 is a proven strategy in cancer treatment. nih.gov
Indazole derivatives have been extensively investigated as VEGFR-2 inhibitors. nih.govresearchgate.net For instance, a series of indazole-pyrimidine-based derivatives were synthesized, with some compounds showing potent inhibitory properties. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of hydrogen bond-forming groups, such as sulfonamide (IC50 = 34.5 nM), resulted in enhanced activity, comparable to the approved drug pazopanib (B1684535) (IC50 = 30 nM). nih.gov
In another study, a potent indazole derivative, compound 30, was identified as a VEGFR-2 inhibitor with an IC50 of 1.24 nM. nih.gov This compound demonstrated significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs) and suppressed tumor angiogenesis in a zebrafish model. nih.gov Furthermore, pyrimidine derivatives containing an indazole moiety have been developed as inhibitors of VEGFR-2 kinase activity, highlighting the broad applicability of this scaffold in targeting angiogenesis. google.com
Table 3: Indazole Derivatives as VEGFR-2 Inhibitors
| Compound Class/Number | Key Feature | IC50 | Source |
|---|---|---|---|
| Indazole–pyrimidine-based derivative (with sulfonamide) | Hydrogen bond-forming group | 34.5 nM | nih.gov |
| Pazopanib (reference drug) | - | 30 nM | nih.gov |
| Compound 30 | Indazole scaffold | 1.24 nM | nih.gov |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is involved in various cellular processes, and their dysregulation is implicated in several cancers. rsc.orgresearchgate.net Consequently, FGFRs are considered important targets for cancer therapy. rsc.org
The indazole scaffold has been utilized to design and synthesize novel FGFR inhibitors. nih.govrsc.orgnih.gov Through scaffold hopping and molecular hybridization strategies based on known FGFR inhibitors, novel 1H-indazol-3-amine derivatives were developed. rsc.org One such derivative, compound 7n, was identified as a potent FGFR1 inhibitor with an IC50 of 15.0 nM. rsc.org Further optimization led to compound 7r, which exhibited even greater potency with an IC50 of 2.9 nM for FGFR1 and an IC50 of 40.5 nM in a cellular assay. rsc.org
SAR studies of other indazole derivatives revealed that substitutions on the phenyl ring attached to the indazole core significantly influence activity. For example, the introduction of larger groups like isopropoxyphenyl and an additional fluorine atom led to enhanced inhibitory activity against FGFR1. nih.gov Specifically, a derivative with a 3-isopropoxyphenyl group (14c) had an IC50 of 9.8 nM, and a fluorinated analog (14d) showed a remarkable IC50 of 5.5 nM. nih.gov
Table 4: Indazole Derivatives as FGFR Inhibitors
| Compound | Target | IC50 (Enzymatic) | IC50 (Cellular) | Source |
|---|---|---|---|---|
| 7n | FGFR1 | 15.0 nM | 642.1 nM | rsc.org |
| 7r | FGFR1 | 2.9 nM | 40.5 nM | rsc.org |
| 14c | FGFR1 | 9.8 nM | - | nih.gov |
| 14d | FGFR1 | 5.5 nM | - | nih.gov |
| 27a | FGFR1/FGFR2 | < 4.1 nM / 2.0 nM | 25.3 nM (KG-1) / 77.4 nM (SNU-16) | nih.gov |
Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular pathways, and its aberrant activity is linked to various diseases, including neurodegenerative disorders, diabetes, and cancer. units.itgoogle.comgoogle.com
Indazole derivatives have been identified as potent inhibitors of GSK-3. google.comnih.gov Structure-based discovery led to 1H-indazole-3-carboxamide derivatives as potential GSK-3 inhibitors. nih.gov SAR studies indicated that a methoxy group at the 5-position of the indazole ring was important for high potency, with one derivative (compound 50) showing an IC50 of 0.35 μM. nih.gov
Further optimization of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides led to the identification of potent GSK-3 inhibitors with in vivo activity in models of mood disorders. nih.govnih.gov For instance, compound 14 from this series exhibited good GSK-3β inhibitory potency. nih.gov These findings suggest that the indazole scaffold is a valuable starting point for the development of clinically relevant GSK-3 inhibitors. google.comnih.gov
Table 5: Indazole Derivatives as GSK-3 Inhibitors
| Compound Class/Number | Key Feature | IC50 (GSK-3β) | Source |
|---|---|---|---|
| 1H-Indazole-3-carboxamide (Compound 50) | 5-methoxy substitution | 0.35 μM | nih.gov |
| 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide (Compound 14) | Optimized for potency and ADMET profile | Good inhibitory potency | nih.gov |
Tyrosine Threonine Kinase (TTK) Inhibition
Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. nih.govnih.gov Upregulation of TTK is observed in various cancers, making it a viable target for anticancer drug development. nih.govgoogle.com
A novel class of TTK inhibitors based on an indazole core has been discovered. nih.gov Systematic optimization, guided by computer modeling, led to the identification of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides as potent TTK inhibitors. nih.gov One of the most potent compounds from this series, CFI-400936, exhibited an IC50 of 3.6 nM against TTK and demonstrated good activity in cell-based assays. nih.gov The discovery of 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamide derivatives further expanded the chemical space of indazole-based TTK inhibitors. nih.gov
Table 6: Indazole-based TTK Inhibitors
| Compound Class/Number | Key Feature | IC50 (TTK) | Source |
|---|---|---|---|
| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide (CFI-400936) | Indazole core with sulfamoylphenyl and acetamido moieties | 3.6 nM | nih.gov |
| 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamide | Sulfonamide modification | 0.0029 μM | nih.gov |
Enhancer of Zeste Homologue 2 (EZH2) and 1 (EZH1) Inhibition
Enhancer of zeste homolog 2 (EZH2) and its close relative EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). nih.govnih.gov Overexpression and gain-of-function mutations of EZH2 are found in many cancers, making it a promising therapeutic target. nih.govgoogle.com
While many inhibitors target EZH2 selectively, there is growing evidence that dual inhibition of both EZH1 and EZH2 is more effective in certain cancers. nih.govnih.gov Novel, orally bioavailable small molecule inhibitors that dually target EZH1 and EZH2 have been developed. These dual inhibitors have been shown to suppress H3K27 trimethylation more effectively than EZH2-selective inhibitors and exhibit greater antitumor efficacy in preclinical models of lymphoma. nih.gov For instance, the dual EZH1/2 inhibitor UNC1999 was effective at inhibiting the growth of MLL-rearranged leukemia, whereas the EZH2-selective inhibitor GSK126 was not. nih.gov Although the direct involvement of a this compound moiety in these specific published dual inhibitors is not explicitly stated, the broader class of heterocyclic compounds is central to the development of EZH1/2 inhibitors. sci-hub.se
Table 7: EZH1/2 Inhibitors
| Compound | Target(s) | Key Finding | Source |
|---|---|---|---|
| UNC1999 | EZH1/EZH2 | Suppresses growth of MLL-rearranged leukemia | nih.gov |
| GSK126 | EZH2 (selective) | Failed to efficiently inhibit proliferation of MLL-rearranged leukemia cells | nih.gov |
| Novel EZH1/2 dual inhibitors | EZH1/EZH2 | Greater antitumor efficacy than EZH2 selective inhibitors in lymphoma models | nih.gov |
Janus Kinase (JAK) Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways. nih.govnih.gov These pathways are integral to immune responses, and their dysregulation is implicated in various inflammatory diseases and cancers. nih.govnih.gov Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. nih.gov
Indazole derivatives have been identified as potent JAK inhibitors. A fragment-based screening approach led to the discovery of 6-arylindazoles as a lead series for JAK inhibitors. nih.gov The indazole scaffold serves as a crucial anchor for these molecules within the kinase domain. While specific research on this compound as a direct JAK inhibitor is limited in the provided results, the broader class of 5-substituted indazoles has been shown to possess inhibitory activity against several kinases, including JAK2. rsc.org The development of these compounds aims to achieve selectivity for specific JAK family members to minimize off-target effects. nih.gov For instance, inhibitors selective for JAK1 and/or JAK2 over JAK3 and TYK2 are sought after for certain therapeutic benefits. nih.gov
Derivatives incorporating the indazole core have been designed to bind to the ATP-binding site of JAKs. nih.gov The structural features of these derivatives are optimized to enhance potency and selectivity. For example, the addition of a phenol (B47542) moiety at the 6-position of the indazole ring has been shown to significantly improve inhibitory potency. nih.gov
Polo-like Kinase 4 (PLK4) Inhibition
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication, a process essential for maintaining genomic integrity during cell division. nih.gov Overexpression of PLK4 is observed in several human cancers and is associated with tumorigenesis, making it an attractive target for cancer therapy. nih.govgoogle.com
The indazole scaffold is a key component in the development of potent and selective PLK4 inhibitors. Research has led to the discovery of derivatives such as (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones and their bioisosteric counterparts, 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-ones, as nanomolar inhibitors of PLK4. tandfonline.comnih.gov One such derivative, CFI-400945, is a potent and selective oral inhibitor of PLK4 that has shown promising activity in preclinical models and has advanced into clinical trials. acs.orgomicsonline.orgbohrium.com
In the pursuit of novel PLK4 inhibitors, N-(1H-indazol-6-yl)benzenesulfonamide was selected as a core structure for further development. This led to the synthesis of highly effective PLK4 inhibitors, with some compounds demonstrating significant inhibitory activity at the nanomolar level. For example, the derivative K22 showed a half-maximal inhibitory concentration (IC50) of 0.1 nM in in-vitro enzyme activity studies and an IC50 of 1.3 µM in anti-proliferative assays against MCF-7 breast cancer cells. nih.gov Another derivative, 14i, from a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives, was also identified as a potential PLK4 inhibitor. researchgate.net
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
| K22 | PLK4 | 0.1 | MCF-7 | 1.3 |
| CFI-400945 | PLK4 | 2.8 | - | - |
Glycolysis and Mitochondrial Respiration Modulation in Cancer Cells
Cancer cells often exhibit altered metabolism, characterized by an increased reliance on glycolysis for ATP production even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.govnih.gov This metabolic shift is often linked to mitochondrial dysfunction. nih.govnih.gov Targeting cancer metabolism, including glycolysis and mitochondrial respiration, is an emerging therapeutic strategy. rsc.orgmdpi.com
While direct studies on the effect of this compound on glycolysis and mitochondrial respiration in cancer cells are not extensively detailed in the provided search results, derivatives of the related indazole-3-carboxylic acid are known to inhibit aerobic glycolysis in cancer cells. onelook.comonelook.com This suggests that the indazole scaffold can be a carrier for functional groups that modulate cellular metabolic pathways.
Mitochondrial respiration defects can lead to the activation of survival pathways, such as the Akt pathway, promoting drug resistance. nih.gov The metabolic reprogramming in cancer cells provides the necessary building blocks for rapid cell proliferation. ijbs.com Therefore, compounds that can selectively modulate mitochondrial respiration in cancer cells are of significant interest for therapeutic development. rsc.org
Anti-Inflammatory Effects
Indazole derivatives are well-documented for their anti-inflammatory properties. researchgate.netresearchgate.netajrconline.org The inflammatory response is a complex biological process, and chronic inflammation is a key factor in the development of various diseases.
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. google.com The discovery of indazole-based compounds like benzydamine, used as an anti-inflammatory agent, has spurred further research into this class of heterocycles for their anti-inflammatory potential. researchgate.netnih.gov
Cyclooxygenase-2 (COX-2) Inhibition
The cyclooxygenase enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in the inflammatory response. google.com Selective inhibition of COX-2 is a key strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs. google.com
The methylsulfonyl group is a characteristic feature of several selective COX-2 inhibitors, known as coxibs. acs.org The presence of a methylsulfonylphenyl moiety is crucial for the selective binding to the COX-2 active site. acs.org Research has shown that 2H-indazole derivatives bearing a 4-(methylsulfonyl)phenyl group at the 2-position exhibit inhibitory activity against COX-2. nih.gov Docking studies of these compounds have shown a binding mode similar to that of the selective COX-2 inhibitor, rofecoxib. nih.gov
In one study, a series of 2,3-diphenyl-2H-indazole derivatives were synthesized and evaluated for their COX-2 inhibitory activity. Several of these compounds, including those with a methylsulfonyl group, displayed in vitro inhibition of human COX-2. nih.gov For example, compound 21, which contains a methylsulfonyl group, was among those tested for COX-2 inhibition. nih.gov
| Compound Class | Key Structural Feature | Target | Activity |
| 2-Phenyl-2H-indazole derivatives | 4-(Methylsulfonyl)phenyl at position 2 | COX-2 | In vitro inhibitory activity |
| 2,3-Diphenyl-2H-indazole derivatives | Methylsulfonyl group | COX-2 | In vitro inhibitory activity |
Antimicrobial Activity
Indazole-containing compounds have demonstrated a broad spectrum of antimicrobial activities. researchgate.netresearchgate.net The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov
Antibacterial Efficacy (e.g., against S. epidermidis, P. aeruginosa, E. coli)
Derivatives of the indazole scaffold have been investigated for their antibacterial properties. For instance, a novel class of indazole derivatives has been discovered as inhibitors of bacterial DNA gyrase B (GyrB), a validated antibacterial target. nih.gov These compounds have shown excellent enzymatic and antibacterial activity against important Gram-positive pathogens. nih.gov
While specific data on the activity of this compound against Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli is limited in the provided results, related structures have been studied. A series of substituted-1-((1-tosyl/methylsulfonyl-1H-indol-2-yl)methyl)-1H-indazoles were synthesized and screened for their antibacterial activity, showing moderate to potent effects. researchgate.netajrconline.org Another study on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine a thiazole (B1198619) and a sulfonamide group, reported potent antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.orgnih.gov These findings suggest that the methylsulfonylphenyl moiety, when incorporated into suitable heterocyclic scaffolds, can contribute to antibacterial activity.
Antifungal Properties (e.g., against C. albicans)
The emergence of resistance to existing antifungal drugs has made the discovery of new therapeutic agents a priority. nih.govnih.gov Candidiasis, caused by yeasts of the Candida genus, is a major cause of both superficial and serious systemic infections. nih.govnih.gov In this context, indazole derivatives have been investigated as a promising scaffold for the development of novel antifungal compounds. scholaris.ca
Research into various indazole derivatives has shown their potential against fungal pathogens like Candida albicans. longdom.orgjchr.org For instance, a series of 3-phenyl-1H-indazole derivatives demonstrated significant broad-spectrum anticandidal activity. nih.govresearchgate.net Within this series, compound 10g , which features an N,N-diethylcarboxamide substituent, was identified as the most potent against C. albicans. nih.govnih.govresearchgate.net While these studies highlight the general antifungal potential of the indazole core, specific research focusing directly on the antifungal properties of this compound is less detailed in the provided literature. However, the effectiveness of other substituted indazoles suggests that the 5-position is a key site for modification to enhance antifungal efficacy. longdom.org Studies have shown that substitutions at this position, such as nitro and ethoxy groups, can enhance biological potency. longdom.org
Antifungal Activity of Indazole Derivatives
| Compound | Target Organism | Reported Activity |
|---|---|---|
| 3-phenyl-1H-indazole derivatives (general series) | C. albicans, C. glabrata, C. tropicalis | Broad anticandidal activity. nih.govresearchgate.net |
| Compound 10g (N,N-diethylcarboxamide substituent) | C. albicans, C. glabrata | Most active in its series. nih.govnih.govresearchgate.net |
| Compound 4c | Candida albicans, R. oryzae | Showed potential antifungal activity. longdom.org |
Antiviral Activity (e.g., Respiratory Syncytial Virus (RSV) fusion inhibition)
Respiratory Syncytial Virus (RSV) is a primary cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly. nih.govgoogle.com The RSV fusion (F) protein is a crucial surface glycoprotein (B1211001) that facilitates viral entry into host cells, making it a key target for antiviral drug development. nih.govgoogle.com A series of methylsulfonyl indazoles has been discovered and optimized as potent RSV fusion inhibitors. nih.gov
Initial screening identified methylsulfonyl indole compound 8 as a new chemical starting point for potent RSV inhibitors. nih.gov This led to the exploration of methylsulfonyl indazole analogues. Structure-activity relationship (SAR) studies revealed that modifications to the indazole core could significantly impact antiviral potency. For example, compound 47 , an optimized methylsulfonyl indazole derivative, was found to be orally efficacious in an RSV mouse model, demonstrating a significant reduction in viral load. nih.gov These findings underscore the potential of the this compound scaffold in designing novel and effective therapies for RSV infection. nih.gov Other research has also identified various (aza)indole derivatives as potent RSV fusion inhibitors, confirming that the 5-position of the indole/indazole scaffold is critical for anti-RSV activity. nih.gov
Antiviral Activity of Indazole Derivatives against RSV
| Compound | Mechanism of Action | Key Finding |
|---|---|---|
| Methylsulfonyl indole compound 8 | RSV Fusion Inhibition | Identified as a new chemical starting point. nih.gov |
| Compound 47 (methylsulfonyl indazole) | RSV Fusion Inhibition | Orally efficacious in a mouse model, with a 1.6 log unit viral load reduction at 25 mg/kg BID. nih.gov |
| GS-5806 (pyrazolo[1,5-a]-pyrimidine) | RSV Fusion Inhibition | Showed a mean EC50 of 0.43 nM against 75 RSV clinical isolates. acs.org |
| Compound 14h (3,3′-spiro[azetidine]-2-oxo-indoline derivative) | RSV Fusion Inhibition | Exhibited an EC50 value of 0.8 nM and superior efficacy in a mouse model. nih.gov |
Neurological and Neuroprotective Applications
Indazole-based compounds have been extensively investigated for their potential in treating neurological disorders. nih.gov They have shown promise as inhibitors of key enzymes and as antagonists of receptors involved in the pathophysiology of neurodegenerative diseases and mood disorders. researchgate.netnih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a crucial enzyme responsible for the degradation of dopamine (B1211576) in the brain. Its selective inhibition is a well-established therapeutic strategy for Parkinson's disease, as it helps to alleviate motor symptoms by increasing dopamine levels. nih.gov Indazole- and indole-5-carboxamides have been identified as highly potent, selective, and reversible inhibitors of MAO-B. acs.orgnih.gov
While the core research has focused on the carboxamide group at the 5-position, these findings highlight the significance of this position for achieving high potency and selectivity. For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (38a) was found to be an exceptionally potent MAO-B inhibitor with an IC₅₀ value of 0.386 nM and over 25,000-fold selectivity against MAO-A. acs.org Another derivative, N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (30) , combined high potency (IC₅₀ = 1.59 nM) with superior physicochemical properties. acs.org These studies suggest that the 5-position of the indazole ring is a critical anchor point for interacting with the MAO-B active site, making the this compound scaffold a subject of interest for developing new neuroprotective agents. acs.orgresearchgate.net
MAO-B Inhibitory Activity of Indazole-5-Carboxamide Derivatives
| Compound | hMAO-B IC50 (nM) | Selectivity vs. hMAO-A |
|---|---|---|
| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53) | 0.227 | >5700-fold acs.org |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (38a) | 0.386 | >25000-fold acs.org |
| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine (58) | 0.612 | >16000-fold acs.org |
| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (30) | 1.59 | >6000-fold acs.org |
LRRK2 Antagonism for Neurodegenerative Diseases
Mutations in the leucine-rich repeat kinase 2 (LRRK2) gene are a significant genetic cause of late-onset Parkinson's disease. acs.orgacs.org The resulting hyperactivation of the LRRK2 kinase is thought to contribute to neurodegeneration, making LRRK2 a promising therapeutic target. researchgate.net A series of novel N-heteroaryl indazole derivatives have been developed as potent LRRK2 inhibitors. acs.orgacs.org
These inhibitors are designed to block the aberrant signaling caused by mutated LRRK2. acs.org Research by Merck Sharp & Dohme led to the development of 'reverse indazole' molecules that show potent LRRK2 inhibition. acs.orgresearchgate.net For example, one optimized compound exhibited a G2019S IC₅₀ of 0.9 nM and potent inhibition of LRRK2 activity in both rat brain and human cells. researchgate.net The development of these indazole-based LRRK2 antagonists, such as MLi-2, has shown remarkable efficacy in preclinical models of neurodegenerative diseases, highlighting the therapeutic versatility of the indazole framework for conditions like Parkinson's disease. nih.gov
Anti-Depressant Properties
The indazole scaffold has also been explored for its potential antidepressant properties. nih.govnih.govresearchgate.net Research has shown that certain indazole derivatives can interact with pathways relevant to depression. For instance, the compound FS-32 (1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole) was investigated and found to exhibit anti-reserpine activity and potentiate the effects of catecholamines, which are pharmacological actions characteristic of some antidepressant drugs. nih.gov FS-32 was also shown to inhibit norepinephrine (B1679862) uptake, although to a lesser extent than the tricyclic antidepressant imipramine. nih.gov While this specific compound has a methyl group at the 5-position, the findings support the potential of the indazole core as a template for developing new antidepressant agents. nih.gov Fused heterocycles incorporating the indazole structure are known to possess antidepressant properties among other biological activities. nih.gov
Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism
The melanin-concentrating hormone receptor 1 (MCHR1) is implicated in the regulation of energy homeostasis, and its antagonists are being investigated as potential anti-obesity agents. nih.govfrontiersin.org Interestingly, this receptor is also relevant in the context of neurological applications. Researchers have developed non-basic 1-(2H-indazole-5-yl)pyridin-2(1H)-one derivatives as MCHR1 antagonists. nih.govrsc.org
In this line of research, a chemically neutral 2H-indazole derivative, 8a , showed a binding affinity for human MCHR1 (IC₅₀ = 35 nM) comparable to other potent antagonists. nih.gov Further optimization to mitigate potential mutagenicity led to the discovery of compound 8l (1-(2-cyclopropyl-3-methyl-2H-indazol-5-yl)-4-{[5-(trifluoromethyl)thiophen-3-yl]methoxy}pyridin-2(1H)-one) , which demonstrated significant antiobesity effects in animal models and a promising safety profile. nih.gov These studies highlight that the 5-position of the indazole ring is a key point of attachment for developing potent MCHR1 antagonists. nih.govrsc.org
MCHR1 Antagonist Activity of Indazole Derivatives
| Compound | Target | IC50 (nM) |
|---|---|---|
| Indazole derivative 8a | hMCHR1 | 35 nih.gov |
| Indazole derivative 78j | hMCHR1 | 33 rsc.org |
| Indazole derivative 78l | hMCHR1 | 79 rsc.org |
| Indazole compound 16 (ureido linkage) | MCH-R1 | 104 ayanetwork.com |
Other Pharmacological Activities
The versatile structure of the indazole nucleus has prompted its investigation across a wide array of pharmacological applications beyond its well-known roles. The introduction of the methylsulfonyl group at the 5-position can significantly alter the molecule's electronic properties, solubility, and ability to interact with biological targets, leading to diverse therapeutic potentials. This section explores several of these additional pharmacological activities.
The indazole scaffold is recognized in medicinal chemistry as a "privileged structure" and has been explored for its anti-diabetic properties. biosynth.commdpi.com While the direct anti-diabetic potential of this compound is not extensively documented, research into its derivatives and structurally related compounds provides insight into its potential.
A study focused on a series of substituted 2H-benzo[e]indazole-9-carboxylates, which are structurally related to indazoles, investigated their effects on glucose metabolism. google.com In this research, methyl 8-(methylthio)-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylate (Compound 5e ) was identified as a potent agent that stimulated glucose uptake in L6 skeletal muscle cells and demonstrated antihyperglycemic effects in animal models. google.com However, when the active methylthio group of this compound was oxidized to a methylsulfonyl group to create methyl 8-(methylsulfonyl)-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylate (Compound 6a ), the resulting molecule showed no significant effect on glucose uptake. google.com
This finding suggests that for this specific benzo[e]indazole scaffold, the methylsulfonyl group is not favorable for anti-diabetic activity compared to the methylthio group. Despite this, the broader chemical class remains of interest. The utility of a methylsulfonylphenyl moiety is evident in other contexts, such as in the potent GPR119 agonist BMS-903452, a clinical candidate for diabetes. nih.gov Furthermore, patents covering potential anti-diabetic agents, such as spiroketal derivatives that act as SGLT2 inhibitors, have included the methylsulfonyl group as a possible substituent on various heterocyclic rings, including indazole. google.com
Table 1: Effect of Methylthio vs. Methylsulfonyl Group on Glucose Uptake in a Benzo[e]indazole Derivative google.com
| Compound Number | Structure | Key Functional Group | Effect on Glucose Uptake in L6 Cells |
|---|---|---|---|
| 5e | methyl 8-(methylthio)-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylate | Methylthio (-S-CH₃) | Significant stimulation |
| 6a | methyl 8-(methylsulfonyl)-2-phenyl-6-p-tolyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylate | Methylsulfonyl (-SO₂-CH₃) | No significant effect |
The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), plays a significant role in regulating appetite and energy balance, making it a key target for anti-obesity therapies. researchgate.netexplorationpub.com While direct studies on this compound for anti-obesity effects are limited, research on related heterocyclic structures highlights a potential role.
For instance, a series of methylsulfonylpyrazolyl oxadiazoles (B1248032) and thiadiazoles have been synthesized and identified as potent and orally bioavailable CB1 receptor antagonists for the treatment of obesity. explorationpub.comnih.gov The pyrazole (B372694) core is structurally related to the indazole nucleus. These studies led to the identification of promising preclinical candidates that effectively bind to the CB1 receptor. explorationpub.comnih.gov This indicates that the methylsulfonyl group can be a valuable component in designing ligands for targets involved in weight management.
Moreover, the general indazole scaffold has been the subject of multiple investigations for treating obesity and related metabolic disorders. Patents have been filed for indazole derivatives that act as CB1 receptor modulators and are intended for the treatment of obesity, among other conditions. researchgate.net These compounds are designed to antagonize the CB1 receptor, which can lead to an anorexigenic (appetite-suppressing) effect. researchgate.net
Table 2: Examples of Indazole and Related Scaffolds in Anti-Obesity Research
| Compound Class | Scaffold | Target | Investigated Use | Reference(s) |
|---|---|---|---|---|
| Methylsulfonylpyrazolyl thiadiazoles | Pyrazole | CB1 Receptor Antagonist | Treatment of obesity | explorationpub.com, nih.gov |
| Indazole-3-carboxamides | Indazole | CB1 Receptor Modulator | Regulation of feeding behavior | researchgate.net |
The indazole core is fundamental to the development of modern anti-emetic drugs used to manage nausea and vomiting, particularly that induced by chemotherapy. mdpi.com The most prominent example is Granisetron, a potent and highly selective 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist.
Granisetron's chemical structure is endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide. google.com It functions by blocking serotonin (B10506) from binding to 5-HT₃ receptors located both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals. The stimulation of these receptors is a primary pathway for inducing the vomiting reflex. The success of Granisetron firmly establishes the 1H-indazole-3-carboxamide framework as a validated pharmacophore for potent anti-emetic activity.
Despite the proven utility of the indazole scaffold in this therapeutic area, there is a lack of specific research in the public domain on derivatives of Granisetron or other indazole-based compounds that incorporate a 5-(methylsulfonyl) group for anti-emetic purposes. The potential of such derivatives would need to be explored through targeted synthesis and pharmacological evaluation.
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. A major mechanism contributing to hyperuricemia is the insufficient renal excretion of urate. The human urate transporter 1 (URAT1), located in the proximal tubules of the kidneys, is responsible for the majority of uric acid reabsorption back into the bloodstream. Therefore, inhibiting URAT1 is a key therapeutic strategy for increasing uric acid excretion and treating gout.
Recent medicinal chemistry efforts have identified the introduction of a sulfonyl group as an important strategy for the structural optimization of URAT1 inhibitors. The sulfonyl group can act as a bioisostere for a carboxylic acid group, which is present in many URAT1 inhibitors, potentially improving activity and safety profiles.
Reflecting this strategy, a patent was filed for the preparation of indazole derivatives intended to be used as URAT1 inhibitors for the treatment of hyperuricemia and gout. This patent (CN108727267A) underscores the interest in the indazole scaffold combined with functionalities like the sulfonyl group for this therapeutic application. Research into the structure-activity relationships (SAR) of various heterocyclic compounds has consistently shown that incorporating specific moieties, including sulfonyl groups, can lead to highly potent URAT1 inhibition, with some compounds demonstrating significantly greater potency than existing drugs like lesinurad (B601850) and benzbromarone. explorationpub.com While specific in-vitro activity data for this compound itself is not detailed in the reviewed literature, the strategic focus on sulfonyl-containing indazoles strongly supports its potential in this area.
Table 3: Role of Sulfonyl Group in URAT1 Inhibitor Design
| Strategy/Compound Class | Rationale | Target Application | Reference(s) |
|---|---|---|---|
| Introduction of Sulfonyl Group | Bioisostere for carboxyl group; potential to improve activity and safety. | Optimization of URAT1 inhibitors | |
| Patented Indazole Derivatives | Novel indazole compounds for URAT1 inhibition. | Treatment of hyperuricemia and gout |
Structure Activity Relationship Sar Studies of 5 Methylsulfonyl 1h Indazole and Analogs
Impact of Substituents on Indazole Core Activity
The indazole core serves as a versatile scaffold, and its biological activity can be significantly modulated by the introduction of various substituents at different positions. Research has shown that even minor modifications to the indazole ring can lead to substantial changes in potency and selectivity.
Substitutions at the C4, C5, C6, and C7 positions of the indazole ring have been explored to understand their influence on activity. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with analogs substituted at the C6 position being preferred. Methoxy- or hydroxyl-containing groups at the C4 position were identified as the more potent substituents for this particular target.
In the context of kinase inhibition, the substitution pattern on the indazole ring is critical for achieving high potency. For example, in the development of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors based on a 1H-indazole-3-carboxamide scaffold, the introduction of a methyl group on the phenyl ring of the indazole led to a remarkable increase in activity. nih.gov Specifically, a compound with a methyl group at the 7-position of the indazole ring showed significantly higher potency (IC50 = 0.64 μM) compared to its unsubstituted counterpart (IC50 = 3.0 μM). nih.gov Conversely, a methyl group at the 5-position resulted in lower activity compared to methoxy-substituted analogs. nih.gov
Furthermore, the nature of the substituent at the 3-position of the indazole ring plays a pivotal role. In the pursuit of fibroblast growth factor receptor (FGFR) inhibitors, it was observed that substituting the 3-methoxyphenyl (B12655295) group with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl led to an increase in activity against FGFR1. nih.gov The introduction of a fluorine atom on the phenyl ring also resulted in a notable improvement in potency. nih.gov
The electronic nature of the substituents is also a key determinant of activity. Studies on indazole derivatives as VEGFR-2 inhibitors have shown that hydrogen bond-forming groups like amides and sulfonamides can enhance activity compared to hydrophobic groups such as alkyl or halogen substituents. nih.gov
The following table summarizes the impact of various substituents on the indazole core on the inhibitory activity against different targets.
| Target | Indazole Position | Substituent | Effect on Activity | Reference |
| CCR4 | C4 | Methoxy (B1213986), Hydroxyl | Potent | |
| CCR4 | C5, C6, C7 | Small groups | Tolerated, C6 preferred | |
| GSK-3 | C7 | Methyl | Increased potency | nih.gov |
| GSK-3 | C5 | Methyl | Decreased potency vs. Methoxy | nih.gov |
| FGFR1 | C3 (on phenyl) | 3-Ethoxyphenyl, 3-Isopropoxyphenyl | Increased potency | nih.gov |
| VEGFR-2 | General | Amide, Sulfonamide | Enhanced activity | nih.gov |
Role of the Methylsulfonyl Group in Modulating Bioactivity
The methylsulfonyl group (-SO2CH3) is a key functional group that has been incorporated into numerous indazole-based compounds to modulate their biological activity. This group can influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and can also participate in crucial interactions with biological targets.
In the context of anti-inflammatory agents, the methylsulfonyl group is a common pharmacophore found in selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Its presence in indazole derivatives suggests a potential mechanism of action through COX-2 inhibition. nih.gov For instance, 2H-indazole derivatives containing a methylsulfonyl group have been investigated for their anti-inflammatory and antimicrobial properties. nih.gov
In the field of oncology, the sulfonamide group (a related functional group) is a component of the multi-targeted tyrosine kinase inhibitor Pazopanib (B1684535), which is used in the treatment of various cancers. The sulfonamide moiety in Pazopanib is crucial for its activity. In a series of indazole-pyrimidine based VEGFR-2 inhibitors, a sulfonamide derivative showed enhanced activity (IC50 = 34.5 nM) compared to the parent compound. nih.gov This highlights the favorable contribution of the sulfonyl-containing group to the inhibitory potential.
Recent research on dual EGFR/VEGFR-2 kinase inhibitors has led to the development of a novel series of 5-ethylsulfonyl-indazole-3-carbohydrazides. tandfonline.comnih.gov The ethylsulfonyl group at the 5-position of the indazole ring was a key design element, contributing to the potent dual inhibitory activity of these compounds. tandfonline.comnih.gov Several derivatives from this series exhibited GI50 values in the nanomolar range against various cancer cell lines. tandfonline.comnih.gov
The methylsulfonyl group can act as a hydrogen bond acceptor through its oxygen atoms, which can be a critical interaction with amino acid residues in the active site of a target protein. Its strong electron-withdrawing nature can also influence the electronic properties of the indazole ring, which can in turn affect binding affinity.
Influence of Substituent Position on Pharmacological Profile (e.g., at the 5-position)
The position of substituents on the indazole ring has a profound impact on the pharmacological profile of the resulting compounds. The 5-position, in particular, has been identified as a critical site for modification to achieve desired biological activities.
In the development of kinase inhibitors, substitution at the C5-position has proven to be a successful strategy. For example, a C5-substituted sulfonamide derivative of an indazole compound demonstrated remarkable activity as a kinase inhibitor. In a different study on GSK-3 inhibitors, a methoxy group at the 5-position of the indazole ring was found to be important for high potency, with an IC50 value of 0.35 μM. nih.gov
The development of 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 inhibitors further underscores the significance of the 5-position. tandfonline.comnih.gov The strategic placement of the ethylsulfonyl group at this position was a key factor in achieving potent dual inhibition. tandfonline.comnih.gov The following table presents the antiproliferative activity of selected 5-ethylsulfonyl-indazole-3-carbohydrazide derivatives against the MCF-7 breast cancer cell line. tandfonline.com
| Compound | Substituent on Hydrazide | GI50 (nM) against MCF-7 | Reference |
| 7j | 4-Fluorophenyl | 27 | tandfonline.com |
| 7k | 4-Chlorophenyl | 25 | tandfonline.com |
| 7o | 4-Nitrophenyl | 30 | tandfonline.com |
| Erlotinib (B232) (Standard) | - | 33 | tandfonline.com |
These findings highlight that modifications at the 5-position of the indazole ring can significantly influence the potency and selectivity of the compounds, making it a key area of focus in the design of new therapeutic agents.
Structure-Based Design Principles for Targeted Interactions
Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. This methodology has been successfully applied to the development of indazole-based compounds, including those with a 5-methylsulfonyl group, to achieve high affinity and selectivity.
The core principle of SBDD is to design molecules that fit precisely into the binding site of a target protein, forming specific interactions that lead to potent inhibition. For kinase inhibitors, the indazole scaffold is often designed to mimic the adenine (B156593) ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. For instance, docking studies of indazole derivatives with FGFR1 revealed that the N-H of the indazole ring forms a hydrogen bond with the backbone of an glutamic acid residue (Glu562), while the nitrogen atom of the indazole and the N-H of an amide linker form hydrogen bonds with an alanine (B10760859) residue (Ala564). nih.gov
In the design of dual EGFR/VEGFR-2 inhibitors, computational analyses, including molecular docking and molecular dynamics simulations, were employed to understand the binding interactions of 5-ethylsulfonyl-indazole-3-carbohydrazides with the kinase domains of EGFR and VEGFR-2. nih.gov These studies help to rationalize the observed SAR and guide the design of new analogs with improved potency and selectivity.
The successful application of SBDD in the development of indazole-based inhibitors demonstrates the importance of a rational, target-focused approach in modern drug discovery. By combining computational methods with synthetic chemistry and biological testing, researchers can accelerate the discovery of new and effective therapeutic agents.
Computational Chemistry and Molecular Docking Investigations
Ligand-Protein Interaction Profiling
Information detailing the specific ligand-protein interaction profile of 5-(Methylsulfonyl)-1H-indazole is not readily found in the reviewed literature. While studies on various indazole derivatives describe interactions with protein targets, these are not specific to the 5-(methylsulfonyl) substituted compound. For instance, broader studies on indazole-containing molecules have noted interactions with key amino acid residues in the active sites of various enzymes, but these findings cannot be directly extrapolated to this compound without specific computational studies on this exact molecule.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior of a ligand within a protein's binding site and its conformational flexibility. While MD simulations have been conducted on some indazole derivatives to assess their stability and binding modes, no specific studies reporting MD simulations or detailed conformational analysis of this compound were identified. Such studies would be necessary to understand its structural dynamics and how it adapts to a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. A three-dimensional QSAR (3D-QSAR) study has been performed on a series of indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) researchgate.net. Such studies help in understanding how different structural features influence the inhibitory potency of the compounds and can guide the design of new, more effective inhibitors researchgate.net. However, the specific contribution of the 5-(methylsulfonyl) substituent of this compound to the activity within such a model is not explicitly detailed in the available literature. To ascertain the precise impact of this functional group, a QSAR study incorporating this compound would be required.
Pharmacokinetic and Metabolic Studies of Methylsulfonyl Indazoles
In Vivo Efficacy and Pharmacokinetic Profiles in Preclinical Models
The therapeutic potential of methylsulfonyl indazoles has been demonstrated in preclinical models for various conditions. A notable example is the development of a series of methylsulfonyl indazoles as potent and orally active respiratory syncytial virus (RSV) fusion inhibitors. nih.gov In a mouse model of RSV infection, one particular compound from this series demonstrated significant oral efficacy, achieving a 1.6 log unit reduction in viral load. nih.gov This finding underscores the ability of this class of compounds to exert a therapeutic effect when administered systemically.
The pharmacokinetic (PK) properties of indazole derivatives are often a key focus of their development, as earlier related compounds have been hampered by unfavorable PK profiles. nih.gov The indazole scaffold is sometimes used as a bioisostere for other chemical groups, such as phenols, specifically to improve pharmacokinetic properties. nih.gov Research has shown that replacing a phenol (B47542) group with a 4-amino(5-methyl-1H-indazole) can yield compounds with comparable potency but superior pharmacokinetic characteristics. nih.gov
Studies on various 1H-indazole derivatives have reported desirable pharmacokinetic profiles, including good oral bioavailability. For instance, certain indazole derivatives developed as antitumor agents have shown oral bioavailability as high as 72% in rat models. nih.gov Similarly, other 3-amino-1H-indazole derivatives have displayed good pharmacokinetic properties in vivo. nih.gov These findings suggest that the indazole core, in combination with moieties like methylsulfonyl, can lead to compounds with favorable absorption and systemic exposure, which are essential for in vivo efficacy.
Table 1: Example of In Vivo Efficacy Data for a Methylsulfonyl Indazole Derivative This table is for illustrative purposes based on findings in the literature.
| Compound Class | Preclinical Model | Efficacy Finding | Source |
| Methylsulfonyl Indazole | RSV-infected Mouse Model | 1.6 log unit reduction in viral load | nih.gov |
Proposed Metabolic Pathways for Indazole Derivatives
The metabolism of a drug candidate is a critical factor determining its half-life, potential for drug-drug interactions, and the formation of active or inactive metabolites. For indazole derivatives, metabolic pathways are typically investigated using in vitro systems, such as human liver microsomes, followed by identification of the resulting metabolites. nih.gov
The biotransformation of the indazole scaffold commonly involves several key phase I and phase II metabolic reactions. Studies on various indazole-containing compounds, such as indazole-3-carboxamide derivatives, have elucidated the primary metabolic routes. nih.govnih.gov
Common Metabolic Reactions for Indazole Derivatives:
Hydroxylation: This is a major biotransformation, often occurring on alkyl side chains or the aromatic rings of the indazole structure. nih.govnih.gov
Hydrolysis: Ester or amide linkages within the molecule are susceptible to hydrolysis, leading to the formation of carboxylic acid metabolites. nih.gov
N-Dealkylation: The removal of alkyl groups attached to nitrogen atoms in the indazole ring or its substituents is another observed pathway. nih.gov
Oxidative Biotransformations: Further oxidation can occur, leading to the formation of ketones or carboxylic acids from hydroxylated intermediates. Dehydrogenation has also been observed. nih.govnih.gov
Glucuronidation: A common phase II conjugation reaction where glucuronic acid is attached to the parent compound or its phase I metabolites, increasing water solubility to facilitate excretion. nih.gov
Table 2: Summary of Proposed Metabolic Pathways for the Indazole Scaffold
| Metabolic Pathway | Description | Common Site of Action |
| Hydroxylation | Addition of a hydroxyl (-OH) group | Alkyl side chains, aromatic rings |
| Hydrolysis | Cleavage of ester or amide bonds | Ester/amide functional groups |
| Dehydrogenation | Removal of hydrogen atoms, often following hydroxylation | N/A |
| N-Dealkylation | Removal of an alkyl group from a nitrogen atom | Nitrogen-containing substituents |
| Glucuronidation | Conjugation with glucuronic acid | Hydroxyl groups on parent or metabolites |
Role of the Methylsulfonyl Moiety in Metabolic Stability and Bioavailability
The inclusion of a methylsulfonyl moiety (-SO2CH3) on a drug candidate is a strategic decision often aimed at improving its physicochemical and pharmacokinetic properties. The sulfonamide group, of which methylsulfonyl is a part, can act as a bioisostere for other functional groups like carboxylic acids. This substitution can circumvent issues of metabolic instability and poor passive diffusion across biological membranes that are sometimes associated with carboxylic acids. mdpi.com
The methylsulfonyl group can significantly influence a compound's metabolic fate. Generally, heterocyclic bioisosteres like indazoles are less susceptible to phase I and phase II metabolism compared to a phenol group, for which they often substitute. pharmablock.com This increased metabolic stability can lead to a longer half-life and improved oral bioavailability. In one documented case, the replacement of a metabolically liable phenol group with an indazole isostere improved oral bioavailability from 0% to 25%. pharmablock.com
The methyl group itself can also play a protective role. Studies on related N-sulfonylhydrazones have shown that N-methylation can alter the metabolic profile, enhance recognition by cytochrome P450 (CYP) enzymes, and protect against acid hydrolysis. nih.gov While rapid biotransformation can reduce exposure to the parent drug, excessive metabolic stability can also be problematic, potentially leading to drug-drug interactions or toxicity from the parent compound. researchgate.net Therefore, the methylsulfonyl group provides a tool for medicinal chemists to fine-tune the metabolic stability of a molecule to achieve a desired pharmacokinetic profile. researchgate.net
Bioanalytical Methodologies for Metabolite Identification
Accurate identification and quantification of drug metabolites are essential for understanding the complete pharmacokinetic and metabolic profile of a compound. A variety of sophisticated bioanalytical techniques are employed for this purpose. b-ac.co.uk These methods are used to analyze samples from in vitro metabolism studies (e.g., liver microsome incubations) and in vivo preclinical studies. wum.edu.pl
The most powerful and commonly used techniques are hyphenated chromatographic and mass spectrometric methods. b-ac.co.uk
High-Performance Liquid Chromatography (HPLC): This technique is used to separate the parent drug from its various metabolites in a complex biological matrix like plasma. b-ac.co.uknih.gov
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry serves as a highly sensitive and specific detector. It can determine the mass-to-charge ratio of the parent compound and its metabolites, allowing for their initial identification. b-ac.co.uk
High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC-HRMS provide highly accurate mass measurements, which helps in determining the elemental composition of metabolites and distinguishing between molecules with very similar masses. nih.govmdpi.com
Tandem Mass Spectrometry (MS/MS): This method involves fragmenting the ions of potential metabolites to obtain structural information. This fragmentation pattern serves as a fingerprint that can help elucidate the exact structure of the metabolite and pinpoint the site of metabolic modification. nih.gov
In addition to MS-based methods, Nuclear Magnetic Resonance (NMR) spectroscopy is another major analytical technique used, particularly for elucidating the structure of novel or unexpected metabolites when they can be isolated in sufficient quantities. nih.gov The validation of these bioanalytical methods is a critical step to ensure the reliability and accuracy of the data generated in pharmacokinetic and metabolism studies. wum.edu.pl
Table 3: Common Bioanalytical Techniques for Metabolite Identification
| Technique | Principle | Application in Metabolite ID |
| HPLC-PDA | Separation by chromatography, detection by UV-Vis absorbance | Quantification of known metabolites with chromophores |
| LC-MS | Separation by chromatography, detection by mass | Detection and quantification of parent drug and metabolites |
| LC-MS/MS | Separation followed by mass-based detection and fragmentation | Structural elucidation of unknown metabolites |
| UHPLC-HRMS | High-resolution separation and highly accurate mass measurement | Determination of elemental composition; identification of novel metabolites |
| NMR Spectroscopy | Analysis of nuclear spin in a magnetic field | Definitive structural characterization of isolated metabolites |
Patent Landscape and Intellectual Property of Methylsulfonyl Indazole Derivatives
Analysis of Recent Patent Literature on Indazole Derivatives
The patent literature from recent years reveals a sustained and significant interest in indazole derivatives, with a primary focus on their application as inhibitors of protein kinases. A review of patents published between 2013 and 2017 highlighted the pharmacological importance of the indazole scaffold in developing treatments for cancer, inflammatory conditions, and neurodegenerative diseases. google.comnih.gov This trend has continued and expanded in subsequent years, with numerous patents claiming novel indazole-containing compounds for a wide array of therapeutic targets.
A significant portion of recent patent activity centers on the development of indazole derivatives as kinase inhibitors for oncological indications. googleapis.com The indazole core is a key feature in several commercially successful anticancer drugs, which has spurred further research and patent filings in this area. Patents from the last five years describe indazole derivatives targeting various kinases involved in cell proliferation and survival pathways. For instance, recent patent applications describe indazole compounds as PKMYT1 kinase inhibitors and hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer treatment. nih.gov
Beyond oncology, the patent landscape for indazole derivatives shows a growing interest in their application for neurodegenerative disorders. Patents have been granted for indazole compounds as LRRK2 inhibitors for Parkinson's disease and as modulators of gamma secretase for Alzheimer's disease. google.com Furthermore, recent applications disclose the use of indazole derivatives as AMPK activators for the potential treatment of neurodegenerative conditions.
The versatility of the indazole scaffold is also evident in patents claiming its use for other therapeutic areas, including as anti-inflammatory agents through the inhibition of the NLRP3 inflammasome, and as antibacterial agents. google.com
Specific Patents Involving 5-(Methylsulfonyl)-1H-indazole or Closely Related Structures
While broad claims for indazole derivatives are common, patents specifically singling out this compound are less frequent in recent literature. However, the patent landscape includes disclosures of closely related structures, indicating the potential therapeutic relevance of the methylsulfonyl moiety at the 5-position of the indazole ring.
An early example of a patent in this area is US3541110A, which describes indazole-5-sulfonamides for their central nervous system depressant and anti-inflammatory activities. google.com Although this patent pertains to a sulfonamide rather than a methylsulfonyl group, it establishes the therapeutic potential of indazole derivatives with a sulfur-based functional group at the 5-position.
More recent scientific literature, which often precedes patent filings, describes the synthesis of related compounds such as Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate, showcasing the chemical feasibility and interest in indazoles bearing a methylsulfonyl group. nih.gov
The following table summarizes patents and patent applications for indazole derivatives with sulfonyl or related groups, illustrating the intellectual property context for compounds like this compound.
| Patent/Application Number | Assignee | Therapeutic Area/Target | Claimed Scaffolds |
|---|---|---|---|
| US3541110A | American Home Products Corporation | Central Nervous System Depressants, Anti-inflammatory | Indazole-5-sulfonamides |
| WO2019046467A1 | Not Specified | Tuberculosis (KasA inhibitors) | Indazole sulfonamides |
| US10745388B2 | Not Specified | Cancer (HPK1 inhibitors) | Substituted indazoles |
Emerging Trends in Patenting Indazole-Based Therapeutics
The intellectual property landscape for indazole-based therapeutics is characterized by several emerging trends that are shaping the future of drug discovery in this area.
One of the most prominent trends is the targeting of novel protein classes beyond traditional kinases. A significant number of recent patent applications focus on indazole derivatives as inhibitors of the NLRP3 inflammasome. This represents a shift towards addressing inflammatory and autoimmune diseases with this versatile scaffold. The granting of patents in the US and Europe for NLRP3 inhibitors underscores the growing commercial interest in this area.
Another key trend is the application of innovative drug discovery platforms to identify novel indazole-based compounds. The use of DNA-encoded library (DEL) screening has been successfully employed to discover new and potent indazole inhibitors of NLRP3. This approach allows for the rapid screening of vast chemical libraries, accelerating the identification of promising lead compounds and leading to the filing of patents on the resulting novel chemical matter.
Furthermore, there is a continuing trend towards developing more selective kinase inhibitors to improve efficacy and reduce off-target effects. Patent applications are increasingly focused on indazole derivatives that target specific kinase isoforms or mutants, reflecting a deeper understanding of the molecular drivers of diseases like cancer.
Finally, the patenting of new uses for existing or structurally modified indazole compounds remains a significant strategy. As the understanding of the biological roles of various cellular pathways expands, companies are exploring the potential of their existing indazole-based assets for new therapeutic indications, leading to the filing of "use patents" to protect these new applications.
| Emerging Trend | Description | Therapeutic Areas | Key Targets |
|---|---|---|---|
| Targeting Novel Protein Classes | Expansion beyond traditional kinase inhibition to other enzyme families and protein-protein interactions. | Inflammatory Diseases, Autoimmune Disorders | NLRP3 Inflammasome |
| Innovative Discovery Platforms | Utilization of advanced screening technologies to identify novel indazole scaffolds. | Various | Novel and challenging targets |
| Enhanced Selectivity | Development of inhibitors with high specificity for particular kinase isoforms or mutants. | Oncology | Specific Kinase Isoforms |
| Drug Repurposing and New Uses | Patenting new therapeutic applications for known indazole compounds. | Various | Multiple |
Conclusion and Future Research Directions
Summary of Current Research Status of 5-(Methylsulfonyl)-1H-indazole
Research on this compound has primarily centered on its application in antiviral drug discovery. A notable study identified a series of methylsulfonyl indazoles as potent and orally active fusion inhibitors of the Respiratory Syncytial Virus (RSV). nih.gov This research emerged from efforts to overcome the unfavorable pharmacokinetic properties and glutathione (B108866) (GSH) adduct liabilities of a previous class of imidazopyridine-based RSV inhibitors. nih.gov Through scaffold-hopping, a methylsulfonyl indole (B1671886) was identified as a new starting point, which led to the optimization of methylsulfonyl indazoles. nih.gov
Within this series, specific derivatives demonstrated significant efficacy. For instance, compound 47 from the study was found to be orally efficacious in an RSV mouse model, achieving a 1.6 log unit reduction in viral load at a 25 mg/kg dose administered twice daily. nih.gov This highlights the potential of the this compound core in developing effective treatments for RSV infection. The core structure is recognized as a valuable building block in medicinal chemistry for creating novel therapeutic agents. chemimpex.com
Unexplored Therapeutic Avenues for Methylsulfonyl Indazoles
While the antiviral activity of methylsulfonyl indazoles against RSV is the most defined area of research, the broader indazole scaffold is known for a vast range of pharmacological properties, suggesting numerous unexplored avenues for this specific derivative class. nih.govnih.gov
Oncology : Indazole derivatives are well-established as kinase inhibitors, with several approved anticancer drugs like Axitinib (B1684631) and Pazopanib (B1684535) targeting pathways involving VEGFR, EGFR, and FGFR. rsc.orgnih.govmdpi.com The this compound scaffold could be explored for developing novel kinase inhibitors. Additionally, indazole-acylsulfonamide hybrids have been investigated as selective Mcl-1 inhibitors, an attractive target in cancer therapy. researchgate.net
Inflammatory and Immunological Disorders : Indazoles have shown potential in treating chronic inflammatory diseases. bohrium.com Recently, derivatives of 5-((1H-indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one were identified as a new class of Aryl hydrocarbon receptor (AHR) agonists with anti-psoriasis activity in mouse models. researchgate.netnih.gov This suggests that the this compound core could be functionalized to modulate immune responses.
Metabolic Diseases : The structural similarity to other heterocyclic compounds active against metabolic targets warrants investigation. For example, methylsulfonylpyrazolyl oxadiazoles (B1248032) have been developed as potent cannabinoid-1 (CB1) receptor antagonists for treating obesity. nih.gov Furthermore, indazole-based β-alanine derivatives have been discovered as glucagon (B607659) receptor (GCGR) antagonists for type 2 diabetes. medchemexpress.cn
Infectious Diseases Beyond RSV : Given the success against RSV and the known antibacterial properties of other indazole derivatives, the this compound scaffold is a candidate for developing new antibacterial agents. nih.govcaribjscitech.com Small molecule indazole sulfonamides, for instance, have been shown to be potent inhibitors of Mycobacterium tuberculosis. google.com
Table 1: Selected Biological Activities of Diverse Indazole Scaffolds
| Compound Class | Biological Target/Activity | Therapeutic Area |
|---|---|---|
| Indazole Derivatives | Kinase Inhibitors (e.g., VEGFR, FGFR) nih.govmdpi.com | Oncology |
| Indazole-Acylsulfonamide Hybrids | Mcl-1 Inhibition researchgate.net | Oncology |
| Indazole-Thioxoimidazolidinone Derivatives | AHR Agonists nih.gov | Psoriasis |
| Indazole Sulfonamides | Mycobacterium tuberculosis Inhibition google.com | Infectious Disease |
| Methylsulfonyl Indazoles | RSV Fusion Inhibition nih.gov | Infectious Disease |
| Methylsulfonyl Pyrazoles | CB1 Receptor Antagonism nih.gov | Obesity |
Advanced Synthetic Methodologies for Enhanced Diversity
To fully explore the therapeutic potential of the this compound core, the development of diverse chemical libraries is essential. Modern synthetic organic chemistry offers powerful tools to achieve this. While classical methods for indazole synthesis exist, newer, more efficient strategies can be employed. caribjscitech.comjlu.edu.cn
Advanced methods that could be applied include:
Transition Metal-Catalyzed Reactions : Palladium and copper-catalyzed reactions are frequently used for constructing the indazole nucleus, such as through intramolecular C-N bond formation. nih.gov These methods often tolerate a wide range of functional groups, allowing for late-stage diversification.
C-H Activation/Amination : Direct C-H amination strategies, such as the silver(I)-mediated intramolecular oxidative C-H amination, provide an efficient route to construct the indazole ring from readily available precursors like hydrazones. nih.govnih.gov
Cycloaddition Reactions : The [3+2] cycloaddition of diazomethanes with benzynes is a known method for forming the indazole skeleton and could be adapted for derivatives of this compound. nih.govorganic-chemistry.org
These advanced methodologies can facilitate the rapid synthesis of analog libraries with modifications at various positions of the indazole ring, enabling comprehensive Structure-Activity Relationship (SAR) studies.
Deeper Mechanistic Elucidation and Target Validation
For known activities, such as RSV fusion inhibition, further mechanistic studies are required. While the compounds are known to be fusion inhibitors, the precise molecular interactions with the RSV F protein are not fully elucidated. Techniques like X-ray crystallography or cryo-electron microscopy could reveal the exact binding site, guiding the design of next-generation inhibitors with improved potency and resistance profiles.
For unexplored therapeutic avenues, target identification and validation are paramount. A systematic approach should be employed:
In Silico Screening : Molecular docking and computational modeling can be used to screen libraries of this compound derivatives against known therapeutic targets like kinases, Mcl-1, or the CB1 receptor. mdpi.com
Biochemical and Cellular Assays : Hits from in silico screening must be validated through robust biochemical assays to confirm target engagement and functional activity in relevant cell-based models.
Target Deconvolution : For compounds identified through phenotypic screening, advanced techniques such as chemical proteomics can be used to identify the specific molecular target responsible for the observed biological effect.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indazoles
Artificial Intelligence (AI) and Machine Learning (ML) are transforming pharmaceutical research and can significantly accelerate the development of drugs based on the this compound scaffold. ijirt.orgnih.gov
Key applications include:
De Novo Drug Design : Generative AI models can design novel indazole derivatives with optimized properties. mednexus.org Algorithms can learn from existing chemical data to propose new molecules predicted to have high affinity for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. crimsonpublishers.com
Predictive Modeling : ML algorithms can build predictive models for bioactivity, toxicity, and pharmacokinetic properties based on the structural features of synthesized compounds. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.
Target Identification : AI can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate new potential therapeutic targets for which this compound derivatives may be effective. ijirt.org
Synthesis Planning : AI tools can devise novel and efficient synthetic routes for complex indazole derivatives, accelerating the creation of chemical libraries for testing. ijirt.org
By integrating these computational approaches, the exploration of the chemical space around this compound can be made more efficient and systematic, increasing the probability of discovering new and effective therapeutic agents. mednexus.org
常见问题
Q. What are the optimal synthetic routes for 5-(Methylsulfonyl)-1H-indazole, and how can reaction conditions be tailored to improve yield?
The synthesis of this compound derivatives often involves multi-step reactions, including Friedel-Crafts acylation, hydrazine-mediated cyclization, and sulfonylation. For example, analogous indazole syntheses use hydrazine hydrate in dimethylformamide (DMF) under reflux for cyclization . Yield optimization may require:
- Catalyst selection : Raney nickel for nitro group reduction .
- Temperature control : Reflux conditions (e.g., 100°C in DMF) for indazole ring closure .
- Purification strategies : Column chromatography or recrystallization to isolate intermediates.
Comparative studies using p-toluenesulfonic acid (p-TSA) in DMF have shown improved reaction efficiency for related heterocycles .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?
Routine characterization methods include:
- IR spectroscopy : To confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- <sup>1</sup>H/<sup>13</sup>C NMR : For structural elucidation of substituents (e.g., methylsulfonyl protons at δ ~3.0–3.5 ppm) .
- Mass spectrometry : High-resolution MS to verify molecular ions (e.g., [M+H]<sup>+</sup> for C8H7N2O2S).
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Q. How can researchers design preliminary biological assays to evaluate the bioactivity of this compound derivatives?
Initial screening should focus on target-specific assays:
- Enzyme inhibition : Microtubule polymerization assays for anticancer activity (e.g., tubulin-binding indazoles) .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
Dose-response curves and IC50 calculations are essential for prioritizing lead compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound derivatives with enhanced potency?
SAR studies highlight critical substituent effects:
- Positional selectivity : 3-Substituted indazoles (e.g., piperazine or oxadiazole groups) exhibit higher anticancer activity than 1-substituted analogs .
- Electron-withdrawing groups : Methylsulfonyl at position 5 enhances metabolic stability and target binding .
- Hybrid scaffolds : Combining indazole with oxadiazole or benzimidazole moieties improves selectivity for kinases or GPCRs .
Q. Example SAR Trend :
| Substituent Position | Functional Group | Biological Activity (IC50) | Reference |
|---|---|---|---|
| 3 | Piperazine | 2.1 µM (Anticancer) | |
| 5 | Methylsulfonyl | 4.5 µM (Antimicrobial) |
Q. What computational strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound analogs?
Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Mitigation approaches include:
- Molecular docking : Identify binding poses with targets like tubulin or 5-HT4 receptors .
- ADMET prediction : Tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity .
- Metabolite profiling : LC-MS/MS to detect unstable intermediates (e.g., sulfoxide formation) .
For instance, in silico modeling of mGluR5 ligands revealed steric clashes in vivo not observed in vitro, guiding scaffold simplification .
Q. How can selective functionalization of the indazole core be achieved to avoid unwanted side reactions during derivatization?
Protecting group strategies and regioselective catalysis are critical:
- N1 vs. N2 selectivity : Use allyl or benzyl groups to protect N1 during sulfonylation at C5 .
- Transition metal catalysis : Pd-mediated cross-coupling for C3 arylation without disturbing the sulfonyl group .
- Microwave-assisted synthesis : Reduces side products in multi-step reactions (e.g., 30% yield improvement) .
Q. What interdisciplinary approaches validate the mechanism of action (MoA) of this compound derivatives in complex biological systems?
Integrated methods include:
- CRISPR-Cas9 screens : Identify gene knockouts that sensitize/resist compound treatment .
- Thermal shift assays : Confirm target engagement by monitoring protein denaturation (ΔTm > 2°C) .
- In vivo imaging : Radiolabeled analogs (e.g., <sup>18</sup>F) for PET tracking in disease models .
For neuroinflammatory targets, kainate receptor activation assays paired with cytokine profiling (ELISA) have clarified MoA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
